molecular formula C8H7Br2NO B111340 N-(3,5-dibromophenyl)acetamide CAS No. 119430-40-9

N-(3,5-dibromophenyl)acetamide

Cat. No. B111340
CAS RN: 119430-40-9
M. Wt: 292.95 g/mol
InChI Key: NHDWYJQAQKUDHW-UHFFFAOYSA-N
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Description

“N-(3,5-dibromophenyl)acetamide” is a chemical compound with the molecular formula C8H7Br2NO . It is used for research purposes.


Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,5-dibromophenyl)acetamide” are not detailed in the retrieved sources, similar compounds have been used in Suzuki coupling reactions .

Scientific Research Applications

Synthesis of Aniline Based Amides

“N-(3,5-dibromophenyl)acetamide” is used in the synthesis of aniline based amides via palladium catalyzed Suzuki cross coupling . This process involves the coupling of N-(2,5-dibromophenyl)acetamide with different arylboronic acids, yielding moderate to good results . A variety of functional groups are well tolerated in these reaction conditions .

Nonlinear Optical Material Uses

The synthesized aniline based amides have potential applications as optoelectronic devices . The nonlinear optical (NLO) properties of all synthesized derivatives were investigated with the help of density functional theory (DFT) methods .

Frontier Molecular Orbitals Analysis

The frontier molecular orbitals analysis and reactivity descriptors were investigated for exploring the reactivities . This is crucial in understanding the behavior of the compound in various chemical reactions.

Synthesis of Dyes

Aniline derivatives, such as “N-(3,5-dibromophenyl)acetamide”, have been widely used for the synthesis of dyes . These dyes have various applications in industries such as textiles, plastics, and printing inks.

Pharmaceuticals

Aniline derivatives have been reported to possess antithrombolytic, antimicrobial, antioxidant, antitumor activities . Therefore, “N-(3,5-dibromophenyl)acetamide” could potentially be used in the development of new pharmaceuticals.

Electronics and Optics

Polyanilines, which can be synthesized from aniline derivatives, are promising products for potential industrial applications. They are used in electronics and optics due to their electrical conductivity and good environmental stability .

Safety and Hazards

While specific safety and hazard information for “N-(3,5-dibromophenyl)acetamide” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

properties

IUPAC Name

N-(3,5-dibromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDWYJQAQKUDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560476
Record name N-(3,5-Dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dibromophenyl)acetamide

CAS RN

119430-40-9
Record name N-(3,5-Dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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